![molecular formula C18H15F3N2OS B2809672 Phenyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-98-6](/img/structure/B2809672.png)
Phenyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a phenyl group, a trifluoromethyl group, a sulfanyl group, and an imidazole ring. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the physical, chemical, and biological properties of molecules . The imidazole ring is a fundamental unit of many important biological molecules, including the amino acid histidine and the biogenic amine histamine .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of the functional groups present in the molecule. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For instance, the imidazole ring might participate in acid-base reactions, given its basic nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Herbicidal and Insecticidal Activities : A study reported the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, noting some compounds exhibit favorable herbicidal and insecticidal activities. This suggests potential agricultural applications for related compounds in pest management and crop protection (Wang et al., 2015).
Antimicrobial and Antimycobacterial Applications
Antimicrobial Activity : Research on a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones found that these compounds, including closely related structures, showed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Compounds with a methoxy group demonstrated particularly high activity (Kumar et al., 2012).
Antimycobacterial Activity : Another study on the antimycobacterial activity of novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives highlighted their effectiveness against isoniazid-resistant Mycobacterium tuberculosis. One specific compound showed good antimycobacterial activity, suggesting potential for treating tuberculosis (Ali & Yar, 2007).
Optical and Thermal Properties
- Physical and Optical Properties : A study on the synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants explored the physical and optical properties of these materials. The polymers formed were found to be soluble in various organic solvents, showed good thermal stability, and exhibited fluorescence emission, indicating potential applications in optoelectronics and materials science (Ghaemy et al., 2013).
Enhanced Photostability in Dyes
- Photostabilizing Dyes : Research on red-emitting monoazo disperse dyes incorporating phenyl(1H-benzoimidazol-5-yl) methanone showed induced fluorescence and enhanced photostability. These dyes exhibited red-shifted absorption maxima and high molar extinction coefficients, suitable for applications in dyeing polyester and nylon fabrics with improved light and sublimation fastness (Jadhav et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
phenyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c19-18(20,21)15-8-6-13(7-9-15)12-25-17-22-10-11-23(17)16(24)14-4-2-1-3-5-14/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJALCPNXVOLKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(Z)-2-Cyano-3-(4-pyrrolidin-1-ylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2809593.png)
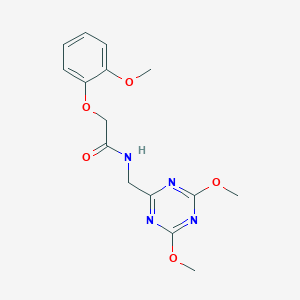
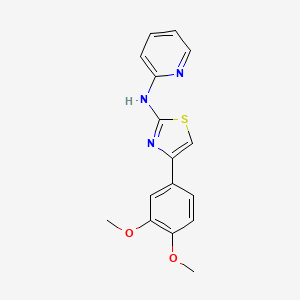

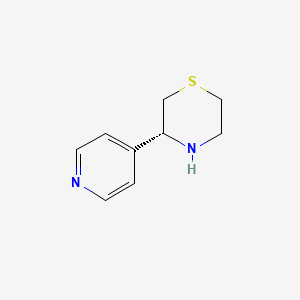
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2809600.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2809601.png)
![Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2809603.png)
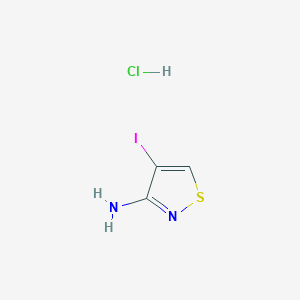

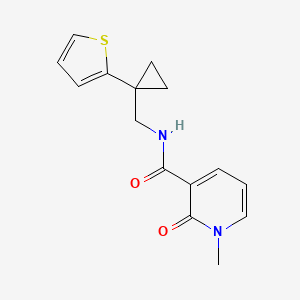
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2809612.png)